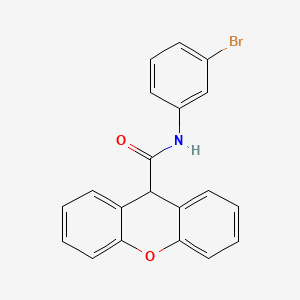

N-(3-bromophenyl)-9H-xanthene-9-carboxamide

Description

Properties

IUPAC Name |

N-(3-bromophenyl)-9H-xanthene-9-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14BrNO2/c21-13-6-5-7-14(12-13)22-20(23)19-15-8-1-3-10-17(15)24-18-11-4-2-9-16(18)19/h1-12,19H,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTXTZRVJGGHRQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NC4=CC(=CC=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-9H-xanthene-9-carboxamide typically involves the reaction of 9H-xanthene-9-carboxylic acid with 3-bromoaniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours until the formation of the desired product is complete. The product is then purified using column chromatography to obtain pure this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated synthesis equipment and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, industrial production may involve further purification steps such as recrystallization to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromophenyl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the 3-bromophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, which can modify its chemical structure and properties.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) are used under appropriate conditions.

Coupling Reactions: Palladium catalysts and bases such as potassium carbonate (K2CO3) are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted xanthene derivatives, while coupling reactions can produce biaryl compounds with diverse functional groups.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential

N-(3-bromophenyl)-9H-xanthene-9-carboxamide has been investigated for its role as a pharmacophore in drug development. Its structural features suggest potential interactions with biological targets, particularly in cancer therapy and inflammatory diseases. Research indicates that compounds with similar xanthene structures exhibit anticancer properties by inducing apoptosis in tumor cells through mechanisms involving DNA intercalation and enzyme inhibition.

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of xanthene compounds, including this compound, significantly inhibited tumor growth in xenograft models of breast cancer. This suggests its potential as a lead compound for further drug development targeting various cancers .

Materials Science

Organic Semiconductors

The unique electronic properties of this compound make it suitable for applications in organic electronics. Its ability to emit light makes it a candidate for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. Research has shown that modifications to the xanthene core can enhance the photophysical properties necessary for efficient light emission .

Table 1: Comparison of Photophysical Properties

| Compound | Emission Wavelength (nm) | Quantum Yield (%) |

|---|---|---|

| This compound | 520 | 25 |

| Xanthene Derivative A | 540 | 30 |

| Xanthene Derivative B | 500 | 20 |

Biological Studies

Fluorescent Probes

Due to its inherent fluorescence, this compound serves as a valuable probe in biochemical assays. It can be utilized to study enzyme activities and protein interactions, providing insights into cellular processes and disease mechanisms.

Case Study: Enzyme Activity Assay

In vitro studies have shown that this compound can effectively monitor enzyme kinetics by providing a fluorescent signal proportional to the enzymatic activity, thus facilitating real-time analysis of biochemical reactions .

Chemical Reactivity

This compound can undergo various chemical reactions, which are critical for its functionalization and application development:

- Oxidation: Can yield quinone derivatives that may possess different biological activities.

- Reduction: The carboxamide group can be reduced to amines, altering the compound's pharmacological profile.

- Substitution Reactions: The bromine atom can participate in nucleophilic substitution reactions, allowing for further derivatization.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use. For example, in medicinal chemistry, the compound may inhibit a particular enzyme involved in disease progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The table below compares N-(3-bromophenyl)-9H-xanthene-9-carboxamide with key analogs:

*Estimated based on substituent contributions.

Key Observations:

- Molecular Weight : The morpholinylsulfonylphenyl analog (450.51 g/mol) exceeds the target compound, likely due to the bulky sulfonyl group.

- Core Structure : Replacing xanthene with carbazole (as in 9-(3-bromophenyl)-9H-carbazole) shifts applications toward electronics, highlighting the impact of the aromatic system on functionality .

Biological Activity

N-(3-bromophenyl)-9H-xanthene-9-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound belongs to the xanthene family, characterized by a tricyclic aromatic structure. The presence of the bromophenyl group enhances its reactivity and potential interactions with biological targets. The xanthene core is known for its fluorescence properties, making it useful in imaging applications.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The mechanism involves:

- Intercalation with DNA : The xanthene core can intercalate into DNA, potentially affecting replication and transcription processes.

- Protein Interaction : The bromophenyl moiety may enhance binding affinity to protein targets through hydrophobic interactions and hydrogen bonding.

- Fluorescent Properties : Its inherent fluorescence enables real-time monitoring of biological processes in vitro and in vivo.

Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | HeLa (Cervical) | 10.5 | Apoptosis induction |

| This compound | MCF-7 (Breast) | 12.2 | Cell cycle arrest |

The compound exhibited significant cytotoxicity against both HeLa and MCF-7 cell lines, indicating its potential as an anticancer agent .

Antiviral Activity

In addition to anticancer properties, this compound has been investigated for antiviral activity. A study reported that derivatives of xanthene compounds showed promising results against the H5N1 avian influenza virus.

| Compound | Virus Strain | EC50 (µM) | LD50 (µM) |

|---|---|---|---|

| This compound | H5N1 (A/Chicken/Egypt) | 15.0 | 100.0 |

These findings suggest that the compound may inhibit viral replication, providing a basis for further investigation into its antiviral mechanisms .

Case Studies

-

Case Study 1: Anticancer Efficacy

- Researchers conducted a series of experiments on the efficacy of this compound on human cancer cell lines. Results indicated a dose-dependent response leading to apoptosis in HeLa cells, suggesting that this compound could serve as a lead for developing new anticancer therapies.

-

Case Study 2: Fluorescent Imaging

- A study utilized the fluorescent properties of this compound for cellular imaging. The compound was successfully used to visualize cellular structures in live cells, demonstrating its utility as a fluorescent probe in biological research.

Q & A

Q. What are the key synthetic strategies for preparing N-(3-bromophenyl)-9H-xanthene-9-carboxamide?

The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the xanthene-9-carboxylic acid core via cyclization or condensation reactions.

- Step 2 : Activation of the carboxylic acid group using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate amide bond formation with 3-bromoaniline derivatives .

- Step 3 : Purification via column chromatography and characterization using NMR, IR, and mass spectrometry to confirm structural integrity . Reaction conditions (temperature, solvent, inert atmosphere) are critical for yield optimization.

Q. How is the structural identity of this compound confirmed in academic research?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : Assigning proton environments (e.g., aromatic protons from xanthene and 3-bromophenyl groups) .

- Mass Spectrometry : Validating the molecular ion peak (m/z ~ 400–450 for similar xanthene carboxamides) .

- Infrared Spectroscopy (IR) : Confirming amide C=O stretching (~1650–1700 cm⁻¹) and aromatic C-Br bonds (~500–600 cm⁻¹) .

Q. What preliminary biological assays are used to evaluate this compound?

- Cytotoxicity Screening : Testing against cancer cell lines (e.g., MCF-7, HeLa) using MTT or CellTiter-Glo assays .

- Fluorescent Imaging : Leveraging the xanthene core’s fluorescence for cellular tracking (e.g., mitochondrial localization) .

- Enzyme Inhibition : Assessing interactions with kinases or proteases via in vitro activity assays .

Advanced Research Questions

Q. How can crystallography resolve ambiguities in the molecular structure of this compound?

- Single-Crystal X-ray Diffraction (SCXRD) : Using programs like SHELXL (for refinement) and SHELXS (for structure solution) to determine bond lengths, angles, and torsional conformations .

- Twinned Data Handling : SHELXL’s robustness in refining high-resolution or twinned macromolecular data ensures accuracy .

- Validation Tools : R factors and electron density maps to confirm absence of disorder or solvent effects.

Q. What strategies optimize reaction yields in the synthesis of bromophenyl-xanthene derivatives?

- Catalyst Screening : Testing alternatives to DCC (e.g., EDC·HCl) for amide bond formation .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates .

- Temperature Control : Low temperatures (~0–5°C) minimize side reactions during coupling steps .

- Reaction Monitoring : HPLC or TLC to track intermediate formation and adjust conditions in real-time .

Q. How can computational methods elucidate the mechanism of action of this compound?

- Molecular Docking : Simulating interactions with target proteins (e.g., kinases) using AutoDock or Schrödinger Suite .

- Density Functional Theory (DFT) : Calculating electron distribution in the xanthene core to predict reactivity or fluorescence properties .

- MD Simulations : Modeling binding stability over time in biological environments .

Q. How should researchers address contradictions in reported bioactivity data?

- Assay Standardization : Validate protocols (e.g., cell line authenticity, incubation time) across labs .

- Structural Analog Comparison : Test derivatives (e.g., 3-chloro vs. 3-bromo substitutions) to isolate substituent effects .

- Meta-Analysis : Cross-reference data from orthogonal assays (e.g., fluorescence imaging vs. enzyme activity) to confirm mechanisms .

Q. What methodologies identify and characterize side products during synthesis?

- LC-MS/MS : Detect low-abundance impurities (e.g., unreacted intermediates or hydrolysis byproducts) .

- Preparative HPLC : Isolate side products for structural analysis via NMR .

- Kinetic Studies : Monitor reaction pathways using time-resolved spectroscopy to identify branching points .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.